2,3,6-Trichloro-4-ethoxyphenol
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Overview
Description
2,3,6-Trichloro-4-ethoxyphenol: is an organochlorine compound that belongs to the class of chlorophenols. It is characterized by the presence of three chlorine atoms and an ethoxy group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloro-4-ethoxyphenol typically involves the chlorination of 4-ethoxyphenol. The reaction is carried out in the presence of chlorine gas under controlled conditions to ensure selective chlorination at the 2, 3, and 6 positions on the phenol ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the initial preparation of 4-ethoxyphenol followed by chlorination. The reaction conditions, such as temperature and chlorine concentration, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichloro-4-ethoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Esterification and Etherification: It can form esters and ethers by reacting with alcohols and acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction Products: Reduction typically yields less chlorinated phenols or completely dechlorinated phenols.
Scientific Research Applications
2,3,6-Trichloro-4-ethoxyphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and as a preservative in biological samples.
Medicine: Research is ongoing to explore its potential use in developing antimicrobial agents.
Industry: It is used in the formulation of disinfectants and antiseptics due to its effectiveness against a broad spectrum of microorganisms
Mechanism of Action
The antimicrobial action of 2,3,6-Trichloro-4-ethoxyphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. Additionally, it can interfere with essential enzymatic processes within the microbial cells, further inhibiting their growth and survival .
Comparison with Similar Compounds
2,4,6-Trichlorophenol: Similar in structure but lacks the ethoxy group.
2,3,5-Trichlorophenol: Differently substituted chlorophenol.
Pentachlorophenol: Contains five chlorine atoms and is used as a wood preservative.
Uniqueness: 2,3,6-Trichloro-4-ethoxyphenol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other chlorophenols. This structural difference can influence its solubility, reactivity, and antimicrobial efficacy .
Properties
CAS No. |
89748-20-9 |
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Molecular Formula |
C8H7Cl3O2 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
2,3,6-trichloro-4-ethoxyphenol |
InChI |
InChI=1S/C8H7Cl3O2/c1-2-13-5-3-4(9)8(12)7(11)6(5)10/h3,12H,2H2,1H3 |
InChI Key |
JPCMEIMAEFTZBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1Cl)Cl)O)Cl |
Origin of Product |
United States |
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